1-(2-Methyl-6-nitrophenyl)propan-2-one
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Overview
Description
1-(2-Methyl-6-nitrophenyl)propan-2-one is an organic compound with the molecular formula C10H11NO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a methyl group at the 2-position and a nitro group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methyl-6-nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methyl-6-nitrotoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-6-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-(2-Methyl-6-nitrophenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may have potential as bioactive molecules, making it useful in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-nitrophenyl)propan-2-one involves its interaction with various molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s effects on biological systems are mediated through its ability to modify proteins, nucleic acids, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(4-nitrophenyl)propan-1-one: Similar in structure but with different substitution patterns on the phenyl ring.
Uniqueness
1-(2-Methyl-6-nitrophenyl)propan-2-one is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical reactivity and potential applications. The presence of these substituents can affect the compound’s electronic properties and steric interactions, making it distinct from other related compounds.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(2-methyl-6-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C10H11NO3/c1-7-4-3-5-10(11(13)14)9(7)6-8(2)12/h3-5H,6H2,1-2H3 |
InChI Key |
JPOWMPPIBLNNJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)C |
Origin of Product |
United States |
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